molecular formula C12H16BNO4 B8202265 4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid

4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid

Cat. No.: B8202265
M. Wt: 249.07 g/mol
InChI Key: PMWPQXTYBSEKLR-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrrolidine-1-carbonyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid typically involves the following steps:

    Formation of the Pyrrolidine-1-carbonyl Intermediate: This can be achieved by reacting pyrrolidine with a suitable carbonyl source, such as acyl chlorides or anhydrides, under basic conditions.

    Attachment to the Phenyl Ring: The intermediate is then coupled with a phenylboronic acid derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in enzyme inhibition and other biological interactions.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the pyrrolidine-1-carbonyl and methoxy groups, making it less versatile in certain synthetic applications.

    4-(Pyrrolidine-1-carbonyl)phenylboronic acid: Similar structure but lacks the methoxy group, which may affect its reactivity and binding properties.

    2-Methoxyphenylboronic acid: Lacks the pyrrolidine-1-carbonyl group, which may limit its applications in medicinal chemistry.

Uniqueness: 4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid is unique due to the combination of the boronic acid, pyrrolidine-1-carbonyl, and methoxy groups, which confer distinct reactivity and binding properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c1-18-11-8-9(4-5-10(11)13(16)17)12(15)14-6-2-3-7-14/h4-5,8,16-17H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWPQXTYBSEKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N2CCCC2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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